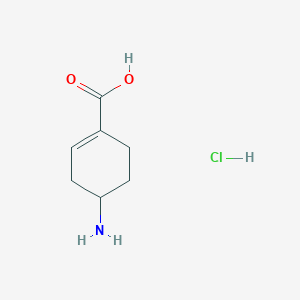

4-Aminocyclohexene-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminocyclohexene-1-carboxylic acid;hydrochloride is a chemical compound with the IUPAC name 4-aminocyclohexanecarboxylic acid hydrochloride . It is a solid at room temperature .

Physical And Chemical Properties Analysis

4-Aminocyclohexene-1-carboxylic acid;hydrochloride is a solid at room temperature . It has a molecular weight of 179.65 .科学的研究の応用

Advanced Oxidation Processes (AOPs)

4-Aminocyclohexene-1-carboxylic acid;hydrochloride: has potential applications in AOPs, which are used for the treatment of antibiotic wastewater. The compound can act as a catalyst in the activation of peroxymonosulfate (PMS), which is a preferred method due to its strong oxidation ability and environmental friendliness . This application is particularly relevant for the degradation of tetracycline hydrochloride, a common antibiotic pollutant.

Antibiotic Pollution Removal

The compound’s role in environmental science extends to the removal of antibiotic pollution. Its catalytic properties can be harnessed to activate PMS under various pH and salt disturbance conditions, achieving significant degradation efficiency . This is crucial for addressing the challenge of nondegradable antibiotics in aquatic environments.

Salt, Acid, and Alkali Resistant Catalysts

In marine applications, catalysts that resist salt, acid, and alkali are highly sought after4-Aminocyclohexene-1-carboxylic acid;hydrochloride can be used to prepare F- and Cl-doped graphene, which exhibits superior electron transfer properties for PMS activation in such harsh conditions .

Synthesis of Compound Libraries

Carboxylic acids, including 4-Aminocyclohexene-1-carboxylic acid;hydrochloride , are widely used in the synthesis of compound libraries due to their reactivity in amide bond formation. This application is fundamental in drug discovery and development .

Designing PMS Activators

The research into designing PMS activators that are resistant to environmental disturbances often involves 4-Aminocyclohexene-1-carboxylic acid;hydrochloride . The compound’s properties can contribute to expanding the application potential of PMS activators .

作用機序

Mode of Action

The mode of action of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride is not explicitly stated in the available literature. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially acting as a substrate, inhibitor, or modulator. The exact nature of these interactions and the resulting changes would depend on the specific target .

Biochemical Pathways

The biochemical pathways affected by 4-Aminocyclohexene-1-carboxylic acid;hydrochloride are not clearly outlined in the current literature. Given its structure, it could potentially be involved in amino acid metabolism or other pathways where amino acids play a key role. The downstream effects of these interactions would depend on the specific pathway and the role of the target within that pathway .

Pharmacokinetics

As a small, polar molecule, it is likely to be soluble in water , which could influence its absorption and distribution. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride. For example, its solubility and stability could be affected by the pH of its environment . Additionally, its interactions with its targets could be influenced by the presence of other molecules that compete for the same binding sites .

特性

IUPAC Name |

4-aminocyclohexene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1,6H,2-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQFYJPLCLCEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

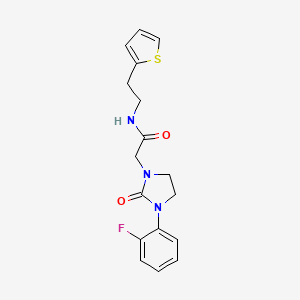

C1CC(=CCC1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocyclohexene-1-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)